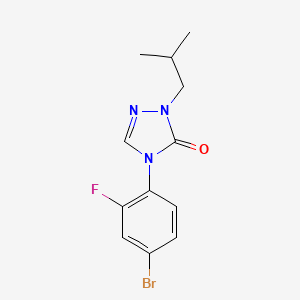
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
説明
科学的研究の応用
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a related heterocycle, has been utilized extensively as a versatile scaffold in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it a key element in inhibitor binding, offering advantages in terms of potency, selectivity, physical properties, and synthetic flexibility. This highlights the potential of related structures like 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol in drug discovery, especially in the design of kinase inhibitors (Steve Wenglowsky, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with pyrazole moieties, like this compound, are part of the investigation in the context of cytochrome P450 isoform inhibition. These studies are crucial for understanding metabolism-based drug-drug interactions and for the development of selective chemical inhibitors to aid in drug metabolism studies, thereby underscoring the importance of such compounds in pharmacokinetics and drug development research (S. C. Khojasteh et al., 2011).
Antifungal Applications
Research into small molecules against pathogens like Fusarium oxysporum highlights the significance of compounds with pyrazole rings. Such studies provide insights into the antifungal pharmacophore sites and structure-activity relationships, suggesting potential applications of related compounds in addressing plant diseases and contributing to agricultural chemistry (Y. Kaddouri et al., 2022).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, present in this compound, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This makes compounds with the pyrrolidine ring valuable in the design of new biologically active compounds for the treatment of human diseases (Giovanna Li Petri et al., 2021).
将来の方向性
The future directions for research on “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in the development of new pesticides and other agrochemicals due to their diverse structures and biological activities .
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, but the specific pathways influenced by this compound need further investigation .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
生化学分析
Biochemical Properties
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can influence the enzyme’s activity, potentially leading to changes in neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate oxidative stress levels within cells by influencing the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . This modulation can lead to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, affecting neurotransmitter levels . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biological effects, including toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, adverse effects such as oxidative stress and cellular damage have been reported.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for understanding its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)12-11-7)6-13-4-3-9(14)5-13/h9,14H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXZKOVQQGOVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


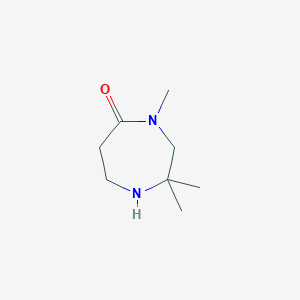
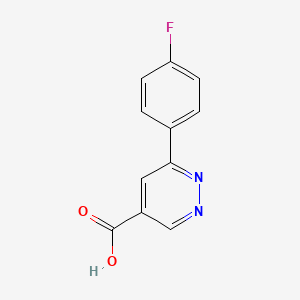
amine](/img/structure/B1475596.png)
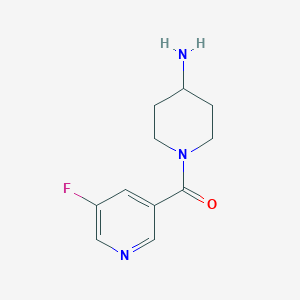
![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)
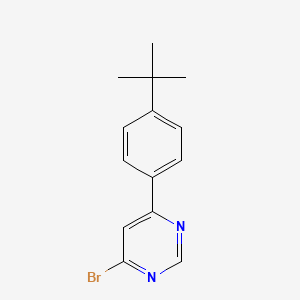
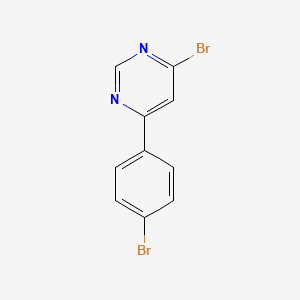
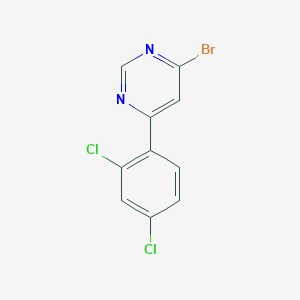
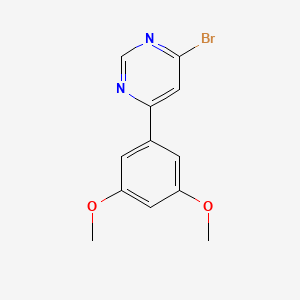
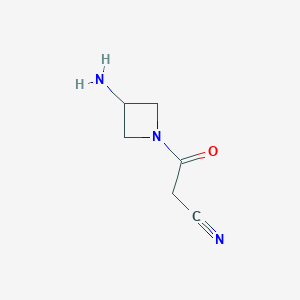
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)


